Cas no 2034406-83-0 (1-[3-(methylsulfanyl)pyrrolidin-1-yl]pentan-1-one)
![1-[3-(methylsulfanyl)pyrrolidin-1-yl]pentan-1-one structure](https://www.kuujia.com/scimg/cas/2034406-83-0x500.png)
1-[3-(methylsulfanyl)pyrrolidin-1-yl]pentan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3-methylsulfanylpyrrolidin-1-yl)pentan-1-one
- 1-[3-(methylsulfanyl)pyrrolidin-1-yl]pentan-1-one
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- Inchi: 1S/C10H19NOS/c1-3-4-5-10(12)11-7-6-9(8-11)13-2/h9H,3-8H2,1-2H3
- InChI Key: ZHYFERAKWCPOCA-UHFFFAOYSA-N
- SMILES: C(N1CCC(SC)C1)(=O)CCCC
1-[3-(methylsulfanyl)pyrrolidin-1-yl]pentan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6435-5362-1mg |
1-[3-(methylsulfanyl)pyrrolidin-1-yl]pentan-1-one |
2034406-83-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6435-5362-2mg |
1-[3-(methylsulfanyl)pyrrolidin-1-yl]pentan-1-one |
2034406-83-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6435-5362-2μmol |
1-[3-(methylsulfanyl)pyrrolidin-1-yl]pentan-1-one |
2034406-83-0 | 2μmol |
$57.0 | 2023-09-09 |
1-[3-(methylsulfanyl)pyrrolidin-1-yl]pentan-1-one Related Literature
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
Additional information on 1-[3-(methylsulfanyl)pyrrolidin-1-yl]pentan-1-one
1-[3-(Methylsulfanyl)pyrrolidin-1-yl]pentan-1-one: A Comprehensive Overview
1-[3-(Methylsulfanyl)pyrrolidin-1-yl]pentan-1-one (CAS No. 2034406-83-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure and functional groups, has garnered attention due to its potential applications in drug discovery and chemical synthesis. The compound consists of a pentanone backbone linked to a pyrrolidine ring substituted with a methylsulfanyl group, making it a versatile building block for further chemical modifications.
The methylsulfanyl group (-SMe) attached to the pyrrolidine ring introduces sulfur into the molecule, which can significantly influence its chemical reactivity and biological activity. Recent studies have highlighted the importance of sulfur-containing compounds in medicinal chemistry, particularly in modulating enzyme activity and receptor interactions. The pentanone moiety, on the other hand, contributes to the molecule's solubility and stability, making it an ideal candidate for various chemical transformations.
One of the most promising applications of 1-[3-(methylsulfanyl)pyrrolidin-1-yl]pentan-1-one lies in its potential as a precursor for more complex molecules. Researchers have explored its use in synthesizing bioactive compounds, such as kinase inhibitors and GPCR modulators, which are critical targets in drug development. The ability to modify the pyrrolidine ring and the pentanone chain provides chemists with a high degree of flexibility in designing molecules with tailored properties.
Recent advancements in synthetic methodologies have further enhanced the utility of this compound. For instance, the use of catalytic asymmetric synthesis has enabled the production of enantiomerically pure derivatives, which are essential for studying stereochemical effects in biological systems. Additionally, green chemistry approaches have been applied to optimize the synthesis process, reducing environmental impact while maintaining high yields.
The molecular structure of 1-[3-(methylsulfanyl)pyrrolidin-1-yl]pentan-1-one also plays a crucial role in its interactions with biological systems. Computational studies have revealed that the methylsulfanyl group can act as a hydrogen bond donor or acceptor, depending on the surrounding environment. This property is particularly valuable in drug design, where fine-tuning molecular interactions is key to achieving desired pharmacological effects.
In terms of spectroscopic analysis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been instrumental in confirming the structure and purity of this compound. These techniques provide critical insights into the molecule's conformational preferences and stability under different conditions. Furthermore, thermogravimetric analysis (TGA) has been used to study its thermal behavior, which is essential for applications involving high temperatures or prolonged storage.
The growing interest in sulfur-containing heterocycles has positioned 1-[3-(methylsulfanyl)pyrrolidin-1-yl]pentan-1-one as a valuable tool in medicinal chemistry. Its ability to participate in various types of chemical reactions, such as nucleophilic additions and cycloadditions, makes it a versatile starting material for constructing complex molecular architectures. Moreover, its compatibility with modern analytical techniques ensures that researchers can accurately characterize its properties and behavior.
Looking ahead, the continued exploration of 1-[3-(methylsulfanyl)pyrrolidin-1-yl]pentan-1-one is expected to yield new insights into its potential applications. As computational modeling becomes more sophisticated, researchers will be able to predict and design molecules with even greater precision. This compound serves as a testament to the importance of sulfur-containing compounds in advancing both basic and applied research in chemistry.
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